molecular formula C23H16FN3O B2912076 8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 892358-41-7

8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2912076
CAS No.: 892358-41-7
M. Wt: 369.399
InChI Key: UVHFZWMVFQXPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound based on the pyrazolo[4,3-c]quinoline scaffold, a structure of significant interest in medicinal chemistry research . This scaffold is recognized for its diverse pharmacological potential, and derivatives have been investigated for various biological activities . The specific substitution pattern on this compound—featuring fluorine and methoxyphenyl groups—is typical of strategies used to optimize the physicochemical and binding properties of lead molecules in drug discovery. The broader class of quinoline-containing compounds is well-studied for its potent antimalarial properties . While the exact mechanism of action for this specific derivative requires further investigation, related quinoline antimalarials are known to act by interfering with heme detoxification within the Plasmodium parasite . In the parasite's digestive vacuole, hemoglobin is broken down, releasing toxic heme molecules that are normally crystallized into inert hemozoin . Evidence suggests that quinolines can inhibit this crystallization process, leading to a lethal accumulation of heme for the parasite . This compound is provided "For Research Use Only" and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

8-fluoro-3-(4-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O/c1-28-18-10-7-15(8-11-18)22-20-14-25-21-12-9-16(24)13-19(21)23(20)27(26-22)17-5-3-2-4-6-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHFZWMVFQXPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of pyrazoloquinoline derivatives, including the target compound, typically involves multi-step reactions that incorporate various substituents. The method often employs condensation reactions between appropriate precursors followed by cyclization steps. For example, the synthesis may start with 4-methoxyphenyl and 8-fluoro-1H-pyrazole derivatives under acidic conditions to yield the desired product.

Biological Activity

The biological activity of 8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has been evaluated in several studies, focusing on its potential as an antitumor and antimicrobial agent.

Antitumor Activity

Research has indicated that derivatives of pyrazoloquinoline exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that compounds with similar structures showed IC50 values in the micromolar range against breast cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

In addition to antitumor properties, this compound has also demonstrated antimicrobial activity. A study evaluated its efficacy against Mycobacterium tuberculosis and found promising results, indicating that structural modifications could enhance its potency against resistant strains.

Case Studies

  • Antitumor Efficacy : In a study published in Journal of Medicinal Chemistry, derivatives of pyrazoloquinoline were tested for their ability to inhibit tumor growth in vitro. The compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of approximately 5 µM .
  • Antimicrobial Properties : Another investigation focused on the compound's effectiveness against Mycobacterium tuberculosis. The results indicated that it could inhibit bacterial growth at concentrations as low as 10 µg/mL .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntitumorMCF-7 (Breast Cancer)5
AntimicrobialMycobacterium tuberculosis10

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeObserved Effect
8-Fluoro-3-(4-methoxyphenyl)AntitumorHigh cytotoxicity
Variants with different substitutionsAntimicrobialEnhanced potency against resistant strains

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Pyrazoloquinoline Derivatives and Their Properties
Compound Name / ID Substituents (Positions) Biological Activity Key Findings Reference
Target Compound 8-F, 3-(4-MeOPh), 1-Ph Not explicitly reported Structural features suggest anti-inflammatory or enzyme inhibitory potential.
2i 3-NH₂, 4-(4-OHPhNH), 1-H Anti-inflammatory (NO inhibition) IC₅₀ ~0.1 µM; inhibits iNOS/COX-2 expression.
2m 3-NH₂, 4-(COOHPhNH), 1-H Anti-inflammatory (NO inhibition) IC₅₀ ~0.1 µM; comparable to 1400W (positive control).
F6 6-F, 3-Me, 4-(4-ClPh), 1-Ph Optical/Thermal properties CF₃ substituents increase HOMO/LUMO and ionization potential.
ELND006 8-F, 4-CyPr, 7,8-diF, SO₂(4-CF₃Ph) γ-Secretase inhibition Selectively inhibits amyloid-beta production over Notch.
CGS-9896 3-NH₂, 4-Ph, 1-Ph Anxiolytic Long-lasting anticonvulsant effects via benzodiazepine receptors.

Substituent Effects on Activity

Fluorine Substitution
  • The 8-fluoro group in the target compound contrasts with 6-fluoro in F6 . Fluorine at position 8 may enhance metabolic stability and electronic effects compared to position 6, which is more sterically hindered.
  • ELND006 (8-F, 7,8-diF) demonstrates that fluorination at positions 7 and 8 improves selectivity for γ-secretase inhibition .
Methoxy vs. Hydroxy/Amino Groups
  • The 3-(4-methoxyphenyl) group in the target compound differs from 3-amino-4-(4-hydroxyphenylamino) in 2i .
Aromatic Substitution at Position 1
  • The 1-phenyl group is a common feature in active pyrazoloquinolines (e.g., CGS-9896 ).

Pharmacological Potential

  • Anti-Inflammatory Activity: The target compound’s 3-(4-methoxyphenyl) and 8-fluoro groups align with SAR trends for iNOS/COX-2 inhibition observed in 2i and 2m . However, the lack of an amino group may reduce potency compared to these derivatives.
  • Enzyme Inhibition : Fluorine and methoxy groups in ELND006 and F6 highlight the role of halogenation in modulating enzyme selectivity and electronic properties .
  • Anxiolytic Potential: The 1-phenyl substitution mirrors CGS-9896, suggesting possible benzodiazepine receptor interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.